molecular formula C13H9Cl3N2O2 B3035810 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate CAS No. 338421-35-5

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate

Cat. No.: B3035810
CAS No.: 338421-35-5
M. Wt: 331.6 g/mol
InChI Key: HTENBYCZJPUMAQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate typically involves the reaction of 2,6-dimethyl-4-pyrimidinol with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate is unique due to its specific combination of a pyrimidine ring with a trichlorobenzene moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2,4,6-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENBYCZJPUMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171656
Record name Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-35-5
Record name Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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